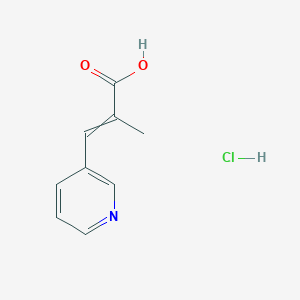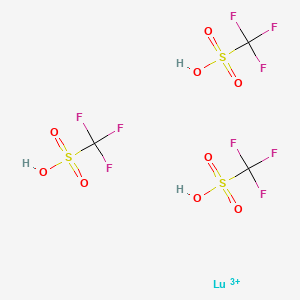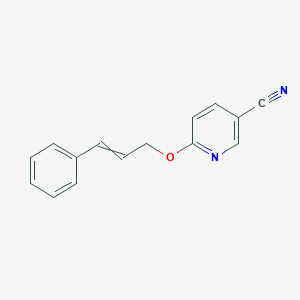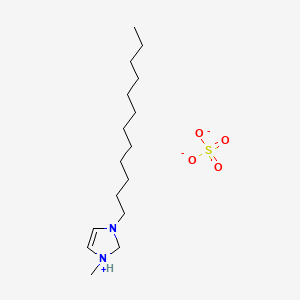
3-Dodecyl-1-methyl-1,2-dihydroimidazol-1-ium;sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Dodecyl-1-methyl-1,2-dihydroimidazol-1-ium sulfate is an ionic liquid with a unique structure that combines a long alkyl chain with an imidazolium core. This compound is known for its excellent thermal stability, low volatility, and ability to dissolve a wide range of substances, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dodecyl-1-methyl-1,2-dihydroimidazol-1-ium sulfate typically involves the alkylation of 1-methylimidazole with dodecyl bromide, followed by anion exchange with sulfate. The reaction is carried out under controlled conditions to ensure high yield and purity.
-
Alkylation Reaction
Reactants: 1-methylimidazole and dodecyl bromide.
Conditions: The reaction is typically conducted in an organic solvent such as acetonitrile or methanol, under reflux conditions.
Product: 1-dodecyl-3-methylimidazolium bromide.
-
Anion Exchange
Reactants: 1-dodecyl-3-methylimidazolium bromide and sodium sulfate.
Conditions: The reaction is carried out in water or an aqueous solution, followed by purification steps to isolate the desired product.
Product: 3-Dodecyl-1-methyl-1,2-dihydroimidazol-1-ium sulfate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
3-Dodecyl-1-methyl-1,2-dihydroimidazol-1-ium sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazolium salts.
Scientific Research Applications
3-Dodecyl-1-methyl-1,2-dihydroimidazol-1-ium sulfate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis, particularly in reactions requiring high thermal stability and low volatility.
Biology: Employed in the extraction and stabilization of biomolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to solubilize various pharmaceutical compounds.
Industry: Utilized in the production of nanomaterials, as a surfactant in emulsions, and in electrochemical applications such as batteries and capacitors.
Mechanism of Action
The mechanism by which 3-Dodecyl-1-methyl-1,2-dihydroimidazol-1-ium sulfate exerts its effects is primarily through its ionic nature and ability to interact with various molecular targets. The long alkyl chain provides hydrophobic interactions, while the imidazolium core can engage in electrostatic interactions with charged species. This dual functionality allows it to stabilize and solubilize a wide range of compounds.
Comparison with Similar Compounds
Similar Compounds
- 1-Dodecyl-3-methylimidazolium bromide
- 1-Dodecyl-3-methylimidazolium bis[(trifluoromethyl)sulfonyl]amide
- 3-Dodecyl-1-methyl-1H-imidazol-3-ium hydrogensulfate
Uniqueness
3-Dodecyl-1-methyl-1,2-dihydroimidazol-1-ium sulfate stands out due to its sulfate anion, which imparts unique solubility and stability properties compared to other similar compounds. Its ability to function in a wide range of chemical environments makes it particularly valuable in both research and industrial applications.
Properties
Molecular Formula |
C16H33N2O4S- |
|---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
3-dodecyl-1-methyl-1,2-dihydroimidazol-1-ium;sulfate |
InChI |
InChI=1S/C16H32N2.H2O4S/c1-3-4-5-6-7-8-9-10-11-12-13-18-15-14-17(2)16-18;1-5(2,3)4/h14-15H,3-13,16H2,1-2H3;(H2,1,2,3,4)/p-1 |
InChI Key |
DHGRQWQXYRLION-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCN1C[NH+](C=C1)C.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



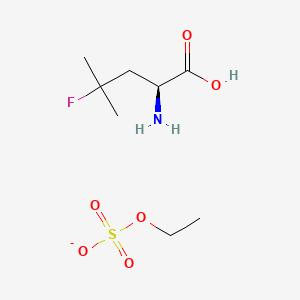
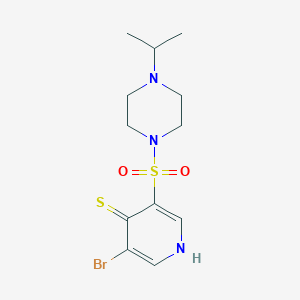
![Bis[(S)-4-iso-propyloxazoline-2-YL]-2-(fluoren-9-YL)-ethene](/img/structure/B11823919.png)

![3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole](/img/structure/B11823932.png)
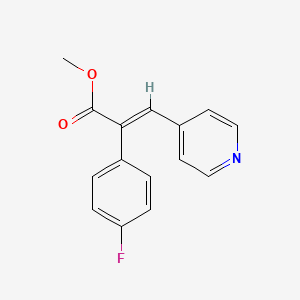
![(R)-5-Benzyl-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B11823941.png)


![1-[5-Fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethan-1-one](/img/structure/B11823959.png)
